molecular formula C17H22O3 B13489366 Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate

Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate

Katalognummer: B13489366
Molekulargewicht: 274.35 g/mol
InChI-Schlüssel: VSBUVJWYNNVMIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclobutane ring, a phenyl group, and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable cyclobutane derivative with a phenylpropyl group under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphonic acid, (1-hydroxy-3-phenylpropyl)-, dimethyl ester: Shares a similar phenylpropyl group but differs in the ester and phosphonic acid functionalities.

    4-Hydroxy-2-quinolones: Contains a hydroxyl group and aromatic ring but has a different core structure.

Uniqueness

Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring and specific ester configuration, which confer distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C17H22O3

Molekulargewicht

274.35 g/mol

IUPAC-Name

ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C17H22O3/c1-3-20-16(19)17(11-13(2)12-17)15(18)10-9-14-7-5-4-6-8-14/h4-8,15,18H,2-3,9-12H2,1H3

InChI-Schlüssel

VSBUVJWYNNVMIJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC(=C)C1)C(CCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.